

Benchmarking the Thermal Performance of Icosyl Propanoate Against Known Phase Change Materials

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Compound of Interest

Compound Name: *Arachidyl propionate*

Cat. No.: *B1616117*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal performance of icosyl propanoate, a long-chain fatty acid ester, with established Phase Change Materials (PCMs). The information presented herein is intended to assist researchers and professionals in evaluating the potential of icosyl propanoate for thermal energy storage applications, particularly within the pharmaceutical and biomedical sectors where precise temperature control is critical.

Icosyl propanoate ($C_{23}H_{46}O_2$) is the ester formed from icosanol (a 20-carbon fatty alcohol) and propanoic acid. As a long-chain fatty acid ester, it belongs to a class of organic compounds recognized for their potential as PCMs due to their high latent heat of fusion, chemical stability, and biocompatibility. However, specific experimental data on the thermal properties of icosyl propanoate is not readily available in the public domain.

Based on trends observed in the thermal behavior of similar long-chain fatty acid esters, the melting point of icosyl propanoate is estimated to be in the range of 50-60°C. For the purpose of this comparative analysis, we will use an estimated melting point and a hypothetical latent heat of fusion, benchmarked against well-characterized PCMs in a similar operating temperature range.

Comparative Thermal Performance Data

The following table summarizes the key thermal properties of icosyl propanoate (estimated) and a selection of commonly used organic PCMs with melting points in a comparable range.

Material	Chemical Formula	Melting Point (°C)	Latent Heat of Fusion (kJ/kg)	Thermal Conductivity (W/m·K)	Specific Heat (Solid) (kJ/kg·K)	Specific Heat (Liquid) (kJ/kg·K)
Icosyl Propanoate (Estimated)	C23H46O2	~55	~180	~0.2	~1.9	~2.2
Paraffin Wax (C24H50)	C24H50	50-52	210-240	0.21-0.24	2.1	2.9
Stearic Acid	C18H36O2	69.3	199	0.29	1.76	2.26
Palmitic Acid	C16H32O2	61-63	203-209	0.27	1.83	2.31
1-Octadecanol	C18H38O	58-60	241	0.36	2.2	2.8

Experimental Protocols: Thermal Characterization of PCMs

The determination of the thermal properties of PCMs is crucial for their effective application. Differential Scanning Calorimetry (DSC) is a standard and widely used technique for this purpose, governed by ASTM standards such as ASTM E793 for enthalpy of fusion and ASTM E1269 for specific heat capacity.

Standard DSC Protocol for Thermal Property Determination:

1. Objective: To determine the melting temperature (onset and peak), latent heat of fusion, and specific heat capacity of the PCM.

2. Apparatus: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

3. Sample Preparation:

- A small, representative sample of the PCM (typically 5-10 mg) is accurately weighed into an aluminum DSC pan.
- The pan is hermetically sealed to prevent any mass loss during heating.
- An empty, hermetically sealed aluminum pan is used as a reference.

4. Experimental Procedure:

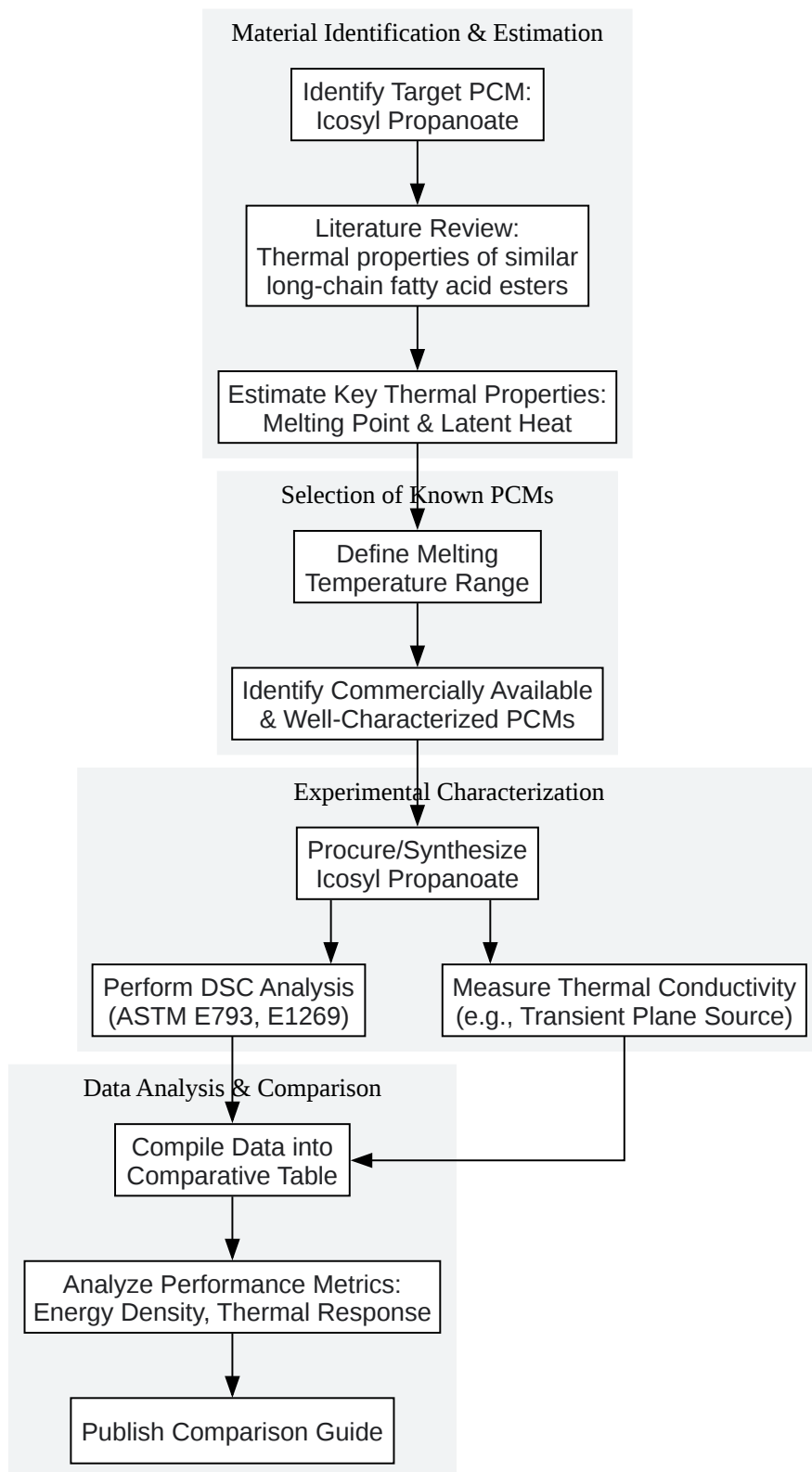
- The sample and reference pans are placed in the DSC cell.
- The sample is subjected to a controlled temperature program, which typically includes:
 - An initial isothermal period to ensure thermal equilibrium.
 - A heating ramp at a constant rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point.
 - An isothermal period at the high temperature.
 - A cooling ramp at a constant rate (e.g., 5-10 °C/min) to a temperature well below the expected freezing point.
 - A final isothermal period.
- The heat flow to or from the sample relative to the reference is recorded as a function of temperature and time.

5. Data Analysis:

- Melting Point: The onset and peak temperatures of the endothermic melting peak on the heating curve are determined.
- Latent Heat of Fusion: The area under the melting peak is integrated to calculate the enthalpy of fusion (in J/g or kJ/kg).
- Specific Heat Capacity: The specific heat capacity in the solid and liquid states is determined from the heat flow signal in the temperature regions where no phase change occurs, using the methodology outlined in ASTM E1269.

Logical Workflow for PCM Benchmarking

The following diagram illustrates the logical workflow for benchmarking the thermal performance of a novel PCM like icosyl propanoate against known standards.



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Caption: Logical workflow for benchmarking a novel PCM.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com